Product packaging for Bis(m-phenoxyphenyl)ether(Cat. No.:CAS No. 748-30-1)

Bis(m-phenoxyphenyl)ether

Cat. No.: B13782119
CAS No.: 748-30-1
M. Wt: 354.4 g/mol
InChI Key: MVCITNPWSJQCBC-UHFFFAOYSA-N
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Description

Bis(m-phenoxyphenyl)ether, also known as 1,1'-Oxybis(3-phenoxybenzene), is a polyphenyl ether compound with the molecular formula C₂₄H₁₈O₃ and an average mass of 354.41 g/mol . This chemical is valued in research and industrial applications for its exceptional stability under extreme conditions. Its primary applications leverage its remarkable thermo-oxidative stability and high radiation resistance . It is notably used as a high-performance fluid in ultra-high-vacuum diffusion pumps, where its very low vapor pressure enables the achievement of vacuums as low as 4x10⁻¹⁰ torr, which is essential for equipment like electron microscopes and in semiconductor processing . Furthermore, its properties make it suitable for use as a high-temperature lubricant in aerospace and industrial applications, and as a stable heat transfer fluid . Researchers also utilize its high surface tension in specialized lubricant formulations where migration of the fluid must be minimized, such as in certain electronic devices . This product is intended for Research Use Only and is not approved for human or animal diagnostic, therapeutic, or edible purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18O3 B13782119 Bis(m-phenoxyphenyl)ether CAS No. 748-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

748-30-1

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-phenoxy-3-(3-phenoxyphenoxy)benzene

InChI

InChI=1S/C24H18O3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H

InChI Key

MVCITNPWSJQCBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Bis M Phenoxyphenyl Ether

General Reaction Pathways of Aryl Ethers

Bis(m-phenoxyphenyl)ether, as a diaryl ether, exhibits reaction characteristics typical of the aryl ether class of compounds. Its reactivity is centered on two main features: the carbon-oxygen ether bonds and the phenyl rings.

Cleavage of Ether Linkages: Mechanistic Studies

The ether linkage in aryl ethers is notably stable but can be cleaved under specific, often harsh, conditions. wikipedia.org The cleavage of the C–O bond is an uncommon reaction without specialized reagents or extreme conditions. wikipedia.org For diaryl ethers like this compound, cleavage is particularly challenging compared to alkyl aryl ethers. libretexts.org

Mechanisms for aryl ether cleavage generally fall into two categories:

Acid-Catalyzed Cleavage : Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used to cleave ethers. numberanalytics.com The reaction is initiated by the protonation of the ether oxygen, which forms a better leaving group. ucalgary.ca Following protonation, a nucleophile (Br⁻ or I⁻) attacks an adjacent carbon atom. numberanalytics.comucalgary.ca Depending on the structure of the groups attached to the oxygen, this nucleophilic substitution can proceed via an SN1 or SN2 mechanism. wikipedia.org For alkyl aryl ethers, this reaction yields a phenol (B47542) and an alkyl halide. libretexts.orgucalgary.ca However, diaryl ethers are typically not cleaved by acids because the nucleophile cannot attack the aromatic ring carbon. libretexts.org

Reductive Cleavage : Catalytic methods can achieve the reductive cleavage of aryl ether C-O bonds. Nickel-catalyzed hydrogenolysis, for instance, can cleave the aromatic C-O bonds of unactivated aryl ethers. kiku.dk Studies on various aryl ethers using skeletal nickel cathodes in aqueous electrocatalytic hydrogenation (ECH) have elucidated distinct cleavage pathways, highlighting the influence of other functional groups on reactivity. acs.org

Table 1: Mechanistic Approaches to Aryl Ether Cleavage

Cleavage Method Reagents/Catalyst Mechanism Type Typical Products (for R-O-Ar) Reference
Acidic Cleavage HBr, HI Nucleophilic Substitution (SN1/SN2) Phenol + Alkyl Halide ucalgary.ca, numberanalytics.com, wikipedia.org
Basic Cleavage NaH, KOt-Bu Nucleophilic Substitution Aromatic compound + Alkyl/Aryl compound numberanalytics.com
Catalytic Hydrogenolysis Ni(COD)₂ / SIPr / Silane Reductive Cleavage Arene + Alcohol kiku.dk
Electrocatalytic Hydrogenation Skeletal Nickel Cathode Reductive C-O Bond Cleavage Varies based on substrate acs.org

Aromatic Functionalization Reactions (e.g., electrophilic substitution, oxidation, reduction)

The phenyl rings in this compound are susceptible to various functionalization reactions, which are critical for modifying its properties or incorporating it into larger molecular structures.

Electrophilic Substitution : The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, the aromatic rings of this compound can undergo reactions such as Friedel-Crafts acylation. This reaction is fundamental to the synthesis of poly(aryl ether ketone)s (PAEKs), where an aryl ether moiety is acylated by an acid chloride in the presence of a Lewis acid like aluminum chloride. google.com Controlling the reaction conditions is crucial to ensure acylation occurs at the desired para-position and to prevent side reactions. google.com

Oxidation : While generally possessing good oxidative stability, polyphenyl ethers can undergo oxidation at elevated temperatures. wikipedia.org This process can lead to the formation of quinones, increased acidity, and eventual degradation. wikipedia.org The inherent resistance to oxidation is a key property for their use in high-temperature applications. smolecule.com

Reduction : The reduction of the this compound moiety itself is not a common reaction due to the stability of the aromatic rings and ether linkages. However, functional groups attached to the aromatic rings can be reduced. For example, a carbonyl group introduced via Friedel-Crafts acylation can be subsequently reduced to a methylene (B1212753) group using methods like the Wolff-Kishner reduction, as demonstrated in the conversion of β-(p-phenoxybenzoyl)propionic acid to γ-(p-phenoxyphenyl)butyric acid. wikipedia.org

Polymerization and Oligomerization Mechanisms

This compound itself is not typically used as a monomer. However, its structural motif is a cornerstone of various high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). Monomers are designed to contain this unit, such as N,N-bis(4-phenoxybenzoyl)-m-phenylenediamine or 1,1-bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane. researchgate.netresearchgate.net The polymerization proceeds through several established mechanisms.

Mechanisms of Polycondensation and Chain Growth

The synthesis of PAEKs and related polymers containing the phenoxyphenyl ether structure primarily relies on step-growth polycondensation reactions.

Nucleophilic Aromatic Substitution (SNAr) Polycondensation : This is a widely used method for synthesizing PAEKs. vt.edu The mechanism involves the reaction of a bisphenolate with an activated aromatic dihalide (where the halogen is activated by a strong electron-withdrawing group like a carbonyl or sulfone). vt.edu The reactivity of the halogens is in the order F >> Cl > Br. vt.edu The reaction is typically carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or diphenyl sulfone, in the presence of a weak base like potassium carbonate. researchgate.netvt.edu

Electrophilic Aromatic Substitution (Friedel-Crafts) Polycondensation : This route involves the polyacylation of an aromatic ether monomer (like diphenyl ether or this compound derivatives) with a diacid chloride. google.comresearchgate.net The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride, in a suitable solvent such as o-dichlorobenzene. google.com This method allows for the direct formation of the ketone linkages that define PAEKs.

Table 2: Polymerization Mechanisms for Synthesizing Polymers with Phenoxyphenyl Ether Units

Polymerization Type Typical Monomers Catalyst/Base Solvent Key Features Reference
Nucleophilic Polycondensation Bisphenol + Activated Dihalide K₂CO₃ NMP, DMAc, Diphenyl Sulfone Requires electron-withdrawing group to activate halide. researchgate.net, vt.edu
Electrophilic Polycondensation Diaryl Ether + Diacid Chloride AlCl₃ o-Dichlorobenzene, 1,2-Dichloroethane Lewis acid catalyzed; direct formation of ketone links. google.com, researchgate.net

Interfacial Polymerization Techniques and Kinetic Studies

Interfacial polymerization occurs at the interface between two immiscible liquid phases, each containing one of the reactive monomers. This technique is used to produce a range of materials, including thin films and capsules. nih.gov

Techniques : For polymers containing ether linkages, such as polyamides or polyimides, interfacial polymerization can be a viable synthesis route. scielo.brmit.edu For example, a new interfacial polymerization scheme based on aqueous diamines and organic dianhydrides has been used to produce polyetherimide films. mit.edu Phase transfer catalysts can also be employed in interfacial polycondensation to prepare polymers like polyesters. researchgate.net

Kinetic Studies : Understanding the kinetics of interfacial polymerization is challenging due to the rapidity of the reaction and the thinness of the resulting polymer film. nih.gov Advanced techniques like microfluidic interferometry have been developed to measure monomer concentration profiles near the interface during the reaction, allowing for the determination of rate constants. nih.gov Studies on other systems, such as radical polymerization initiated by glucose oxidase, show that the interfacial film can grow rapidly and linearly with time, indicating a reaction-controlled process under certain conditions. nih.gov

Investigating Side Reactions and Reaction Optimization

Achieving high molecular weight polymers with the desired structure requires careful control of reaction conditions to minimize side reactions.

Friedel-Crafts Polycondensation : A primary challenge in electrophilic substitution is controlling the position of functionalization. In the synthesis of polyetherketones, the acylation should occur at the para-position relative to the ether linkage for linear polymer growth. However, side reactions such as ortho-acylation can occur, leading to branched or cross-linked polymers and upsetting the monomer stoichiometry. google.com To suppress these side reactions, the addition of the aluminum chloride catalyst is often performed at low temperatures (e.g., 0°C or below) before slowly heating the mixture to drive the reaction to completion. google.com

Nucleophilic Polycondensation : In the nucleophilic route, high reaction temperatures are often necessary to maintain polymer solubility, especially when using solvents like diphenyl sulfone. vt.edu At these high temperatures (approaching 300°C or more), side reactions including ether exchange and cleavage can become significant. vt.edu These degradation reactions can limit the attainable molecular weight and alter the polymer architecture. Therefore, careful optimization of temperature, reaction time, and monomer concentration is essential to produce high-quality polymers. vt.edu

Table 3: Common Side Reactions and Optimization Strategies

Polymerization Type Side Reaction Consequence Optimization Strategy Reference
Electrophilic Polycondensation Ortho-acylation Branching, cross-linking, stoichiometric imbalance Low-temperature addition of catalyst (AlCl₃) google.com
Nucleophilic Polycondensation Ether exchange/cleavage Reduced molecular weight, altered polymer structure Careful control of high reaction temperatures and times vt.edu

Elimination Reactions and Competing Pathways

While specific studies detailing the elimination reactions of this compound are not extensively documented in publicly available literature, the reactivity of the diaryl ether linkage has been investigated in related compounds, offering insights into potential competing pathways. Under certain conditions, particularly in the presence of catalysts or high thermal stress, diaryl ethers can undergo cleavage reactions that may proceed through elimination mechanisms.

One significant pathway for the cleavage of diaryl ether bonds is through electrocatalytic hydrogenolysis. Research on diaryl ethers has demonstrated that this process can occur via a vicinal elimination reaction, leading to the formation of a highly reactive benzyne (B1209423) intermediate and a phenol. This is then followed by hydrogenation of the benzyne to produce an arene. For instance, the electrocatalytic cleavage of diphenyl ether on a skeletal Ni cathode has been proposed to proceed through such a benzyne-mediated elimination pathway. This contrasts with pathways involving direct C-O bond hydrogenolysis.

The thermal degradation of polyphenyl ethers (PPEs), a class of compounds to which this compound belongs, provides another perspective on competing reaction pathways at elevated temperatures. The thermal decomposition temperature for PPEs is generally high, typically in the range of 440 to 465 °C. wikipedia.org At these temperatures, complex reactions occur, including rearrangements and bond cleavage. One notable competing pathway during the pyrolysis of poly(phenylene ether) is a Fries-type rearrangement. mdpi.com This intramolecular rearrangement competes with the direct cleavage of the ether linkage and results in the migration of an aryl group to the adjacent carbon on the phenyl ring, forming a substituted phenol.

The presence of substituents on the aromatic rings can significantly influence the rates and selectivity of these cleavage reactions. For diaryl ethers, the position of substituents (ortho, meta, or para) can alter the C-O bond cleavage selectivity. nih.gov

Below is a table summarizing potential competing pathways in the decomposition of diaryl ethers, which can be considered relevant to this compound.

Reaction PathwayDescriptionConditionsKey Intermediates/Products
Benzyne Elimination Electrocatalytic cleavage of the C-O bond via a vicinal elimination.Electrocatalytic hydrogenolysis (e.g., over skeletal Ni cathode)Benzyne intermediate, phenol, arene
Fries-type Rearrangement Intramolecular rearrangement of the aryl group.High temperatures (pyrolysis)Substituted phenols
Oxidative Degradation Reaction with oxygen at elevated temperatures.High temperatures in the presence of oxygenQuinones, other oxidized derivatives
Nucleophilic Substitution Cleavage of the ether bond by a nucleophile.Strong acidic or basic conditionsPhenols, substituted aromatic compounds

This table is generated based on the general reactivity of diaryl ethers and polyphenyl ethers.

Control of Reaction Conditions for Desired Outcomes

The synthesis of this compound, most commonly achieved through an Ullmann condensation reaction, is highly sensitive to reaction conditions. The careful control of these parameters is crucial for achieving a high yield of the desired product while minimizing the formation of byproducts from competing reactions.

The classical Ullmann condensation for preparing diaryl ethers typically requires harsh conditions, including high temperatures (often exceeding 200°C), a copper catalyst, and a high-boiling polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). smolecule.comwikipedia.org However, modern variations of this reaction have been developed to proceed under milder conditions, offering better control and selectivity.

Key reaction parameters that can be controlled to influence the outcome include the choice of catalyst, base, solvent, temperature, and the nature of the reactants. For example, the use of ligands such as picolinic acid in copper-catalyzed arylations of phenols has been shown to allow the reaction to proceed under milder conditions. nih.gov The choice of base is also critical; for instance, potassium carbonate is commonly used in traditional Ullmann reactions, while cesium carbonate has been employed in more recent, milder methods. smolecule.commdpi.com

Side reactions in the synthesis of diaryl ethers can include the formation of biaryls through a competing coupling reaction and ether cleavage under harsh conditions. For instance, in the synthesis of m-phenoxyphenol, a related compound, an increase in reaction temperature can lead to a higher yield of the side product 1,3-bis(phenoxy)benzene. google.com

The table below outlines the influence of various reaction conditions on the Ullmann condensation for the synthesis of diaryl ethers like this compound.

Reaction ParameterInfluence on OutcomeTypical Conditions / Reagents
Catalyst Affects reaction rate and selectivity. Modern catalysts allow for milder conditions.Copper (powder or salts, e.g., CuI, CuBr), Palladium complexes
Ligand Can accelerate the reaction and improve yields and selectivity.Picolinic acid, phenanthroline, L-proline
Base Neutralizes the phenolic proton and influences reaction rate.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Affects solubility of reactants and reaction temperature.NMP, DMF, Nitrobenzene, DMSO, Dioxane
Temperature Influences reaction rate and the prevalence of side reactions.Classical: >200°C; Modern: Milder temperatures
Reactants The nature of the aryl halide and phenol (substituents, leaving group) affects reactivity.Aryl iodides are generally more reactive than aryl bromides or chlorides.

This table summarizes general conditions for the Ullmann condensation of diaryl ethers.

By carefully selecting and controlling these conditions, chemists can optimize the synthesis of this compound, maximizing the yield of the desired product while minimizing unwanted side reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of Bis(m-phenoxyphenyl)ether, providing precise information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with characteristic peaks for the ether-linked carbons (C-O) appearing in the downfield region of approximately 150–160 ppm. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm range. libretexts.org The signals from the four equivalent carbons in tetramethylsilane (B1202638) (TMS) are used as the standard 0 ppm reference point in ¹³C NMR. libretexts.org The number and chemical shifts of the aromatic carbon signals further validate the proposed molecular structure. libretexts.orgnih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
Aromatic Protons (¹H)6.8 - 7.5
Ether-linked Carbons (¹³C)150 - 160
Carbons adjacent to ether (¹³C)50 - 80

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR)

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals. nih.govualberta.ca COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the individual phenyl rings. nih.gov HSQC and HMBC spectra correlate proton signals with their directly attached (one-bond) and long-range (multiple-bond) carbon atoms, respectively, providing a complete and definitive map of the molecular structure. nih.govualberta.ca

Variable-Temperature NMR: While not extensively reported specifically for this compound, variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to study processes such as restricted rotation around the ether linkages.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pathways of this compound.

GC-MS for Volatile Compounds and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this compound due to its volatility. nih.gov In a typical GC-MS analysis, the compound is first separated from other components in a gas chromatograph before being introduced into the mass spectrometer. psu.edu The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 354. nih.gov The fragmentation pattern of aromatic ethers in GC-MS is characterized by the stability of the benzene (B151609) ring, leading to a significant molecular ion. whitman.edu Common fragmentation involves cleavage at the β bond to the aromatic ring. whitman.edu The purity of a sample can be assessed by the presence of a single major peak in the gas chromatogram. nih.gov

Interactive Data Table: Key GC-MS Data for this compound

ParameterValueReference
Molecular Ion (m/z)354 nih.gov
Top Peak (m/z)354 nih.gov
Second Highest Peak (m/z)77 nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for characterizing large and thermally labile molecules. nih.gov For polyether compounds like this compound, ESI-MS can be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts. mdpi.compsu.edu High-resolution ESI-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide detailed structural information by analyzing the resulting product ions. rsc.orgresearchgate.net This technique is instrumental in elucidating the connectivity of the phenoxy groups. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further characterization of the bonding and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong, prominent C-O stretching vibration is typically observed in the fingerprint region, between 1000 and 1300 cm⁻¹. libretexts.org The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The absence of O-H and C=O stretching bands helps to confirm the ether functionality. libretexts.org

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from π→π* electronic transitions within the aromatic rings. nih.gov The positions and intensities of these absorptions are influenced by the extended conjugation of the phenoxy groups.

Interactive Data Table: Spectroscopic Data for this compound

Spectroscopy TypeCharacteristic FeatureWavenumber/WavelengthReference
Infrared (IR)C-O Stretch1000-1300 cm⁻¹ libretexts.org
Infrared (IR)Aromatic C-H Stretch>3000 cm⁻¹
Infrared (IR)Aromatic C=C Stretch1400-1600 cm⁻¹
UV-Visπ→π* TransitionsUV region nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The resulting spectrum acts as a molecular "fingerprint," with specific peaks corresponding to the vibrational frequencies of different chemical bonds. upi.eduscispace.com

For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its molecular structure. The presence of aromatic rings is indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The most prominent feature is the strong absorption band associated with the aryl ether linkage (C-O-C). The asymmetric stretching of the C-O-C bond in aromatic ethers gives rise to a strong peak generally found in the 1200-1250 cm⁻¹ range. jvas.in The C-O stretching of alcohols, carboxylic acids, ethers, and esters also appears in the region of 1060.57 cm⁻¹. jvas.in

Analysis of the FTIR spectrum for this compound and related compounds, such as meta-phenoxyphenol, provides confirmation of their identity by comparing the spectral data with that of authentic samples. google.com In studies of polymers derived from or incorporating the this compound moiety, FTIR is instrumental in monitoring the chemical changes during polymerization and curing, and in identifying the characteristic functional groups of the final polymer, such as imide rings in polyimides. acs.org

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic Ring
1400 - 1600C=C StretchAromatic Ring
1200 - 1250Asymmetric C-O-C StretchAryl Ether
~1060C-O StretchEther

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, researchers can deduce the three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. uni-ulm.demdpi.com To perform this analysis, a well-ordered single crystal of the compound is required. uni-ulm.de

Powder X-ray Diffraction for Polymer Morphology

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or samples in powder form. creative-biostructure.com It is an essential tool for studying the morphology of polymers, providing information on their degree of crystallinity. numberanalytics.comnumberanalytics.comthermofisher.com Unlike crystalline materials that produce sharp diffraction peaks, amorphous materials, like many polymers, generate broad halos. icdd.comamericanpharmaceuticalreview.com

In the context of polymers containing the this compound moiety, PXRD is used to characterize their semi-crystalline or amorphous nature. icdd.comresearchgate.net The diffraction pattern of a semi-crystalline polymer exhibits both sharp peaks corresponding to the crystalline regions and a broad amorphous halo. icdd.com By analyzing the relative areas of the crystalline peaks and the amorphous halo, the degree of crystallinity can be quantified. numberanalytics.com This parameter is critical as it strongly influences the polymer's mechanical, thermal, and chemical properties. thermofisher.com For instance, higher crystallinity is often associated with increased rigidity and melting point. thermofisher.com PXRD is also used to identify different crystalline phases (polymorphism) and to monitor changes in morphology due to processing or degradation. numberanalytics.comnumberanalytics.com

Table 3: Comparison of XRD Techniques for this compound and its Polymers

TechniqueSample TypeInformation ObtainedApplication
Single-Crystal XRD (SC-XRD)Single crystalPrecise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. uni-ulm.demdpi.comDefinitive structural elucidation of this compound.
Powder XRD (PXRD)Powder, polycrystalline solidCrystalline phase identification, degree of crystallinity, crystallite size, polymer morphology. creative-biostructure.comnumberanalytics.comCharacterization of the semi-crystalline nature of polymers containing the this compound unit. icdd.com

Specialized Analytical Techniques

Beyond standard spectroscopic and diffraction methods, specialized techniques are employed to probe unique aspects of material structure, such as the nature and distribution of empty space within a polymer matrix.

Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Characterization

Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to characterize the free volume holes in materials at the sub-nanometer scale. ortec-online.commdpi.commdpi.com The method involves injecting positrons into a sample, where they can form positronium (Ps), a bound state of a positron and an electron. mdpi.com The lifetime of the ortho-positronium (o-Ps) species, which preferentially localizes in regions of lower electron density like free volume holes, is directly related to the size of these cavities. ortec-online.comnih.gov

In the study of bis[m-(m-phenoxy)phenoxyphenyl] ether and related oligomeric and polymeric systems, PALS provides unique insights into the microstructure of the free volume. researchgate.net The lifetime of o-Ps (τ₃) is correlated with the mean radius of the free volume sites, while its intensity (I₃) is related to the concentration of these sites. ortec-online.com By measuring these parameters as a function of temperature, PALS can detect changes in free volume associated with phenomena like the glass transition. ortec-online.com

Research on bis[m-(m-phenoxyphenoxy)phenyl] ether has utilized PALS to study the temperature dependence of the o-Ps lifetime. researchgate.net These studies contribute to a molecular-level understanding of how free volume influences the physical, diffusional, and mechanical properties of these materials. ortec-online.com The data obtained from PALS is crucial for developing models that connect the microscopic free volume structure to macroscopic material behavior, such as permeability and physical aging. ortec-online.comnih.gov

Table 4: PALS Parameters and Their Interpretation

PALS ParameterSymbolPhysical Interpretation
o-Ps Lifetimeτ₃Related to the average size/radius of free volume holes. ortec-online.com
o-Ps IntensityI₃Related to the concentration/number of free volume sites. ortec-online.com

Scanning Transmission X-ray Microscopy (STXM) for Polymer Morphology

Scanning Transmission X-ray Microscopy (STXM) is a powerful spectromicroscopy technique used for the detailed investigation of polymer morphology. It combines the high spatial resolution of X-ray microscopy with the chemical specificity of near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. This allows for the quantitative mapping of different chemical components within a material on a nanometer scale. nih.govresearchgate.netnih.gov

In the context of polymers containing the this compound structure, such as certain polyetherimides (PEI), STXM is invaluable for characterizing the material's internal structure. The technique operates by focusing a monochromatic soft X-ray beam onto a thin sample and raster-scanning it to generate an image. osti.govnih.gov By tuning the X-ray energy to the absorption edges of specific elements (like carbon, nitrogen, or oxygen), one can generate contrast based on the local chemical composition and bonding environment. nih.govresearchgate.net

Research Findings:

STXM has been effectively used to study the morphology of polymer alloys and blends. For instance, in blends involving phenoxy resins, which share structural similarities with this compound, STXM can elucidate the distribution and phase segregation of the constituent polymers. aip.org It can visualize how the addition of compatibilizers alters the domain sizes and interfacial regions within the blend. aip.org The chemical contrast provided by NEXAFS spectra allows researchers to map the distribution of specific functional groups, such as the ether linkages characteristic of the this compound moiety, distinguishing them from other polymer components like polyamides. aip.org

Furthermore, the capability of STXM to analyze fully hydrated biological materials suggests its potential for studying the interaction of this compound-containing polymers in complex environments. nih.gov The technique has demonstrated the ability to quantify morphological features on a sub-10 nm length scale, which is often smaller than the focused X-ray beam spot itself, offering profound insights into the nanoscale organization of polymer systems. nih.govresearchgate.net This level of detail is crucial for understanding how polymer morphology influences macroscopic properties and for guiding the development of new materials with tailored performance characteristics. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. scielo.bruomustansiriyah.edu.iq

For polyimides and polyamides synthesized using monomers containing the this compound structure, such as 1,3-bis(3-aminophenoxy)benzene (B75826), GPC is routinely used to confirm the successful formation of high molecular weight polymers. google.comcsic.es The molecular weight characteristics are critical as they significantly influence the polymer's mechanical, thermal, and processing properties. uomustansiriyah.edu.iqmdpi.com

Detailed Research Findings:

Research on aromatic polyamides and poly(ether imide)s derived from this compound analogues demonstrates the utility of GPC in polymer characterization. For example, a series of poly(ether imide)s prepared from a bis(ether anhydride) and various diamines showed number-average molecular weights (Mn) up to 45,000 g/mol and weight-average molecular weights (Mw) up to 82,000 g/mol , confirming the synthesis of high molecular weight polymers. acs.org Similarly, novel aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene were found to have Mw values in the range of 37,000–93,000 g/mol and Mn values between 12,000–59,000 g/mol . csic.es These results indicate the formation of robust polymers suitable for creating strong films. csic.esacs.org

Table 1: Molecular Weight Data for Polymers Containing this compound Analogs

Polymer TypeMonomer Containing the this compound MoietyMn (g/mol)Mw (g/mol)PDI (Mw/Mn)Reference
Polyimide1,3-bis(3-aminophenoxy)benzene18,50034,1001.84 google.com
Poly(ether imide)sBis[4-(3,4-dicarboxy phenoxy)phenyl]diphenylmethane dianhydrideUp to 45,000Up to 82,000~1.82 acs.org
Aromatic Polyamides4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene12,000 - 59,00037,000 - 93,000~1.58 - 3.08 csic.es

Thermal Analysis Methods (TGA, DSC) for Decomposition Patterns and Transitions

Thermal analysis techniques are critical for evaluating the performance of polymers at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns. Key data points include the onset of decomposition and the temperatures for 5% or 10% weight loss (Td5 or Td10). DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures, such as the glass transition temperature (Tg). mdpi.comtandfonline.com

The incorporation of the rigid and thermally stable this compound linkage into a polymer backbone is expected to impart excellent thermal properties. These polymers are designed for high-performance applications where resistance to high temperatures is paramount.

Detailed Research Findings:

Studies on polyimides and polyamides containing phenoxy-phenylene groups consistently report high thermal stability. For instance, polyimides derived from a diamine with laterally-attached phenoxy phenylene groups show no significant weight loss up to approximately 550 °C. rsc.org A series of poly(ether imide)s exhibited Tg values in the range of 224–256 °C and were stable up to high temperatures, with 10% weight loss temperatures recorded above 489 °C in a nitrogen atmosphere. acs.org Similarly, polyimides prepared from 1,3-bis(3-aminophenoxy)benzene showed a Tg of 196 °C and a decomposition temperature of 429 °C. google.com Another study on polyamides reported Tgs between 240–300 °C and 10% weight loss temperatures over 450 °C. csic.es These findings underscore the contribution of the ether and aromatic ring structures to the high thermal performance of these advanced polymers.

Table 2: Thermal Properties of Polymers Containing this compound Analogs

Polymer TypeMonomer/Structural FeatureGlass Transition Temp. (Tg, °C)5% or 10% Weight Loss Temp. (°C)Decomposition Temp. (°C)Reference
Polyimide1,3-bis(3-aminophenoxy)benzene196-429 google.com
Poly(ether imide)sBis[4-(3,4-dicarboxy phenoxy)phenyl]diphenylmethane dianhydride224 - 256>489 (Td10)- acs.org
Fluorinated PolyimidesPendant trifluoromethylphenyl groups on aminophenoxy backbone259 - 281551 - 561 (Td5)- rsc.org
Aromatic Polyamides4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene240 - 300>450 (Td10)- csic.es
Poly(ether ether ketone amide)s1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene252 - 302397 - 406 (Td10)- researchgate.net

Computational Molecular Modeling and Simulation of Bis M Phenoxyphenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural characteristics of molecules. unram.ac.idresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a static, time-independent picture of its properties. unram.ac.id

The bonding in Bis(m-phenoxyphenyl)ether is characterized by the flexible ether linkages (C-O-C) connecting the rigid phenyl rings. Analysis of the molecular electrostatic potential (MEP) map, another output of quantum calculations, would highlight the electron distribution. The oxygen atoms of the ether bridges are expected to be regions of high electron density (electronegative potential), making them potential sites for electrophilic attack. Conversely, the aromatic rings, with their delocalized π-electron systems, represent broad regions of electron density that can engage in non-covalent interactions. researchgate.netresearchgate.net

Calculated PropertyDescriptionSignificance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A larger gap implies higher stability and lower chemical reactivity. For this molecule, it indicates resistance to electronic excitation.
Electron Density The distribution of electrons around the molecule.High electron density is expected around the oxygen atoms of the ether linkages, influencing intermolecular interactions.
Mulliken Atomic Charges A theoretical partitioning of the total electron population among the atoms in the molecule.Quantifies the partial positive or negative charge on each atom, predicting sites susceptible to nucleophilic or electrophilic attack.
Bond Order A measure of the number of chemical bonds between two atoms.Confirms the aromatic character of the phenyl rings and the single-bond nature of the ether linkages.

The flexibility of this compound is primarily due to the rotation around the four C-O bonds of the two ether linkages. This rotational freedom gives rise to multiple conformers with different spatial arrangements and potential energies. Conformational analysis using quantum chemical methods involves systematically rotating these bonds and calculating the energy of the resulting geometry to map out the potential energy surface.

Studies on similar aromatic ether compounds indicate that fully planar conformations are often energetically unfavorable due to steric hindrance between adjacent phenyl rings. researchgate.net The lowest energy conformers of this compound are therefore predicted to be non-planar, with the phenyl rings twisted out of a common plane. The calculations can precisely determine these preferential dihedral angles and the energy barriers to rotation between different stable conformers. This energy landscape is crucial for understanding the molecule's flexibility and the shapes it is likely to adopt in different physical states.

Conformer DescriptionDihedral Angles (Hypothetical)Relative Energy (kcal/mol)Key Feature
Global Minimum (Twisted) τ1 ≈ 45°, τ2 ≈ 45°0.00Most stable, non-planar structure minimizing steric repulsion.
Local Minimum (Partially Twisted) τ1 ≈ 0°, τ2 ≈ 50°+1.5A less stable, but still favorable, twisted conformation.
Transition State (Planar Segment) τ1 = 0°, τ2 = 0°+5.0Represents the energy barrier for rotation around an ether bond.
Maximum Energy (Fully Planar) All ring-O-ring planes aligned> +10.0Highly unstable due to severe steric clashes between hydrogen atoms on adjacent rings.

Quantum chemical calculations are instrumental in modeling the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface that connects reactants to products, researchers can identify the lowest-energy path a reaction is likely to follow. A key aspect of this is the identification and characterization of transition states—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, this methodology could be applied to model its thermal degradation. A hypothetical first step in its decomposition could be the cleavage of a C–O ether bond. DFT calculations could model this bond-breaking process, determining the structure of the transition state and the activation energy required. acs.org This provides fundamental insights into the molecule's thermal stability, a key property for polyphenyl ethers used in high-temperature applications. wikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. mdpi.com This approach allows for the study of the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with neighboring molecules, making it ideal for exploring the properties of materials in condensed phases like liquids and glasses. rsc.org

MD simulations can effectively model the behavior of this compound in both the liquid and glassy amorphous states. In the liquid state, at temperatures above the glass transition temperature (Tg), the simulations would show significant molecular mobility. mdpi.com Individual molecules would undergo translational diffusion and rotational tumbling. Internally, the molecule would exhibit dynamic flexibility, with constant fluctuations of the dihedral angles around the ether linkages, allowing the molecule to explore a wide range of conformations.

In contrast, simulations of the glassy state, obtained by cooling the liquid model, would reveal a dramatic reduction in molecular motion. researchgate.net Large-scale translational and rotational diffusion would cease, and molecules would be "frozen" in place. The primary motions observed would be localized vibrations and small-scale librations (restricted oscillations) of the phenyl rings and torsional oscillations around the ether bonds within the confines of the rigid, disordered matrix.

PropertyLiquid State (Simulated at T > Tg)Glassy State (Simulated at T < Tg)
Translational Diffusion Coefficient High (e.g., 10⁻⁶ cm²/s)Negligible (molecules are localized)
Rotational Correlation Time Short (fast tumbling)Infinite (tumbling is frozen)
Torsional Angle Dynamics Frequent transitions between conformersOscillations around a fixed average angle
Molecular Packing Disordered, with dynamic voidsDisordered, with frozen-in free volume

In the condensed phase, the bulk properties of this compound are governed by the sum of its intermolecular interactions. MD simulations explicitly model these non-covalent forces, which are dominated by van der Waals interactions, particularly London dispersion forces, due to the molecule's large aromatic surface area. nih.gov

Interaction TypeDescriptionExpected Contribution
London Dispersion Forces Temporary fluctuating dipoles, significant for large nonpolar molecules.Dominant contributor to cohesive energy due to the large number of electrons and aromatic rings.
π-π Interactions Non-covalent interaction between aromatic rings (e.g., parallel-displaced or T-shaped stacking).Moderate. Contributes to local ordering and packing efficiency in the condensed phase.
Dipole-Dipole Interactions Interactions between the permanent dipoles arising from the C-O-C ether linkages.Minor. The molecule's overall dipole moment is likely small due to its flexible, non-linear structure.

Theoretical Prediction of Molecular Behavior and Properties

Computational chemistry provides powerful tools for predicting the molecular behavior and properties of compounds like this compound. Through the application of quantum mechanical calculations, it is possible to simulate various aspects of its molecular characteristics, including its spectroscopic signatures. These theoretical predictions are invaluable for interpreting experimental data and understanding the fundamental electronic and vibrational properties of the molecule.

Prediction of Spectroscopic Signatures

The spectroscopic signatures of a molecule, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra, are direct consequences of its electronic and geometric structure. Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict these spectra with a high degree of accuracy.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
C-O-C Asymmetric Stretch 1240 - 1280 Strong
C-O-C Symmetric Stretch 1080 - 1120 Medium
Aromatic C=C Stretch 1450 - 1600 Strong
C-H In-plane Bend 1000 - 1300 Medium-Weak
C-H Out-of-plane Bend 700 - 900 Strong

Note: This data is illustrative and based on typical values for similar functional groups, as specific computational results for this compound are not available.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in the UV-Vis region can be predicted using TD-DFT calculations. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. For aromatic ethers, the UV-Vis spectrum is typically characterized by π → π* transitions of the phenyl rings. The presence of the ether linkages can cause shifts in the absorption maxima compared to unsubstituted benzene (B151609). TD-DFT studies on related phenoxyphenyl compounds often predict strong absorptions in the UV region.

Illustrative Data Table: Predicted Electronic Transitions for this compound

Transition Predicted Wavelength (nm) Oscillator Strength
S₀ → S₁ 275 0.15
S₀ → S₂ 230 0.85
S₀ → S₃ 205 0.60

Note: This data is illustrative and based on typical values for similar chromophores, as specific computational results for this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to determine their chemical shifts relative to a standard reference. These theoretical predictions are highly valuable for the structural elucidation of complex organic molecules. For this compound, distinct chemical shifts would be expected for the protons and carbons in the different phenyl rings, depending on their proximity to the electron-withdrawing ether oxygen atoms.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C (ipso, bonded to O) 155 - 160
C (ortho to O) 115 - 120
C (meta to O) 125 - 130
C (para to O) 120 - 125

Note: This data is illustrative and based on typical values for phenoxy moieties, as specific computational results for this compound are not available.

Studies on Defect Diffusion Models in Polymeric Systems

While there are no specific studies in the reviewed literature detailing the defect diffusion of this compound in polymeric systems, the principles of such simulations can be discussed in the context of similar small molecules in glassy polymers like Polyether Ether Ketone (PEEK). Molecular dynamics (MD) simulations are a primary tool for investigating the diffusion of small molecules, which can be considered as "defects" or impurities, within a polymer matrix.

The diffusion of a small molecule like this compound in a glassy polymer such as PEEK would be governed by the free volume within the polymer matrix and the interactions between the diffusant and the polymer chains. MD simulations can model the random thermal motion of both the polymer chains and the small molecule over time. By tracking the mean square displacement (MSD) of the diffusant molecule, the diffusion coefficient can be calculated.

Simulation Methodology:

System Setup: A simulation box is constructed containing amorphous PEEK polymer chains and one or more this compound molecules. The system is then equilibrated at a specific temperature and pressure to achieve a realistic polymer morphology.

Molecular Dynamics Simulation: A long MD simulation is run, during which the positions and velocities of all atoms are updated at each time step by integrating Newton's equations of motion.

Analysis: The trajectory from the MD simulation is analyzed to calculate the MSD of the this compound molecules. The diffusion coefficient (D) is then determined from the slope of the MSD versus time plot according to the Einstein relation.

The diffusion of a relatively large aromatic molecule like this compound in a rigid, glassy polymer like PEEK is expected to be very slow. The diffusion mechanism would likely involve cooperative motions of the polymer chains to create transient voids or "holes" that the diffusant molecule can jump into. The ether linkages in both this compound and the PEEK matrix could lead to specific intermolecular interactions that influence the diffusion pathway and rate.

Illustrative Data Table: Hypothetical Diffusion Coefficients of Aromatic Ethers in PEEK at 450 K

Diffusant Molecular Weight ( g/mol ) Predicted Diffusion Coefficient (cm²/s)
Diphenyl ether 170.21 1.5 x 10⁻⁸
This compound 354.40 5.2 x 10⁻¹⁰
Tris(p-phenoxyphenyl)ether 538.59 8.9 x 10⁻¹²

Note: This data is hypothetical and for illustrative purposes to show the expected trend of decreasing diffusivity with increasing molecular size. Specific simulation data for these molecules in PEEK is not available.

These types of simulations are computationally intensive but provide invaluable molecular-level insights into the transport of small molecules in polymeric materials, which is crucial for understanding material properties such as aging, plasticization, and the performance of polymer membranes.

Integration and Applications in Polymer and Material Science

Role as a Monomer and Building Block in Polymer Synthesis

While Bis(m-phenoxyphenyl)ether itself is not a reactive monomer, its core structure is a fundamental building block for high-performance polymers. By functionalizing the parent molecule with reactive end groups, such as amines (-NH2), it is transformed into a valuable monomer for polycondensation reactions. The resultant diamine, often a derivative like bis(m-aminophenoxyphenyl)ether, carries the intrinsic properties of the original ether structure—flexibility and thermal resilience—into the subsequent polymer backbone.

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties, but their rigid structures often lead to poor solubility and high processing temperatures, which limits their applications. neyco.fr2spi.com The incorporation of the flexible this compound moiety, via its diamine derivatives, into the polyamide backbone introduces kinked, flexible ether linkages. This structural modification disrupts the chain packing and rigidity that is typical of aramids, thereby enhancing the solubility and processability of the resulting polyamide-ethers without significantly compromising their thermal stability. neyco.frlookpolymers.com These polymers often dissolve in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is a significant advantage over conventional aromatic polyamides. neyco.fr

Aromatic polyimides are a class of polymers celebrated for their outstanding thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace and electronics industries. sisweb.comtaylorfrancis.com However, similar to aromatic polyamides, their rigid backbones can make them intractable and difficult to process. The introduction of the this compound structure addresses these processing challenges. When diamines containing this flexible ether linkage are reacted with dianhydrides, they form poly(amic acid) precursors that can be thermally or chemically converted to polyimides. sisweb.commakeitfrom.com The presence of ether bonds and meta-substituted rings in the polymer backbone lowers the glass transition temperature (Tg) and improves solubility, facilitating the processing of these high-performance materials. sisweb.com For instance, polyimides synthesized with diamines containing such flexible linkages exhibit good solubility in organic solvents and can be cast into transparent, strong films. inlandvacuum.com

The use of monomers derived from this compound allows for the precise design of polymers with tailored architectural features. The flexible, meta-oriented structure is a key design element for achieving enhanced processability in otherwise rigid polymer systems. By strategically combining these flexible diamines with various rigid dianhydrides or diacid chlorides, material scientists can fine-tune the properties of the final polymer. This approach allows for the creation of materials that balance high thermal decomposition temperatures (often exceeding 500°C) with manageable glass transition temperatures and improved solubility, expanding their applicability in advanced technologies. sisweb.comtaylorfrancis.cominlandvacuum.com

Table 1: Properties of High-Performance Polymers Incorporating the Phenoxyphenyl Ether Moiety

Polymer TypeKey Monomer ComponentGlass Transition Temperature (Tg)Thermal Stability (10% Weight Loss)Solubility
Polyimidel,3-Bis(3-aminophenoxy-4'-benzoyl)benzene180-220 °C>500 °CInsoluble in common organic solvents
Poly(ether-imide)1,3-bis(4-aminophenoxy)benzene221-283 °C480-572 °CGood solubility in many organic solvents
PolyamideDiamines with ether linkages210-261 °C>500 °C (in Nitrogen)Soluble in polar aprotic solvents (NMP, DMAc, DMSO)

High-Performance Functional Fluids

This compound, specifically the four-ring polyphenyl ether (4P3E), is known commercially as MCS-210™. taylorfrancis.com It and its five-ring counterpart (Santovac 5) are highly valued as functional fluids in extreme environments due to their exceptional stability. sisweb.comtaylorfrancis.com

Polyphenyl ethers are critical fluids in high-vacuum technology, particularly in diffusion pumps. The five-ring PPE, Santovac 5, is widely used to achieve ultra-high vacuum (UHV) conditions, reaching pressures as low as 10⁻¹⁰ torr. neyco.frsisweb.cominlandvacuum.com This capability is due to a unique combination of properties inherent to the polyphenyl ether structure:

Extremely Low Vapor Pressure : At room temperature (25°C), the vapor pressure is exceptionally low (e.g., 4 x 10⁻¹⁰ torr for Santovac 5), which is the primary requirement for a UHV fluid. sisweb.comlesker.com

High Thermal Stability : These ethers are thermally stable at operating temperatures up to 453°C (870°F). 2spi.comsisweb.com This resistance to thermal decomposition prevents the fluid from breaking down and creating volatile contaminants in the vacuum system.

Chemical Inertness : They exhibit strong resistance to chemical attack and oxidation, ensuring the fluid's integrity and longevity even under harsh conditions. neyco.frinlandvacuum.com

Low Backstreaming : The low vapor pressure and high molecular weight lead to minimal backstreaming, a phenomenon where pump fluid molecules migrate back into the vacuum chamber, causing contamination. sisweb.cominlandvacuum.com This allows for cleaner vacuum environments, sometimes eliminating the need for liquid nitrogen traps. sisweb.com

The same properties that make polyphenyl ethers ideal for vacuum applications also make them superior lubricants for high-reliability electronic connectors. mgchemicals.com A thin film of a PPE lubricant can significantly enhance the lifespan and performance of connectors, especially those with noble metal platings. mgchemicals.comresearchgate.net Key advantages include:

Increased Durability : PPEs protect contact surfaces from the mechanical wear and galling that occurs over hundreds of mating cycles. mgchemicals.com

Corrosion Protection : The lubricant film acts as a barrier, protecting the connector from corrosion caused by atmospheric moisture and pollutants. mgchemicals.com

Reduced Insertion Force : Lubrication lowers the force required to mate connectors, which is particularly important for high-density connectors with hundreds of pins. mgchemicals.com

Long-Term Stability : The exceptional thermal and oxidative stability of PPEs means a single application during manufacturing can last for 20 to 40 years without degradation. mgchemicals.com

Non-Migrating Film : Polyphenyl ethers have a high surface tension, which causes the lubricant to stay in place and not spread or migrate away from the contact area. mgchemicals.comwikipedia.org

Table 2: Typical Properties of Polyphenyl Ether Functional Fluids

PropertyValue (for Santovac 5, a 5-ring PPE)Significance
Vapor Pressure @ 25°C4 x 10⁻¹⁰ torrEnables ultra-high vacuum applications
Thermal StabilityUp to 453 °CResists breakdown at high operating temperatures
Pour Point4 °CDefines the lowest temperature for fluid flow
Flash Point288 °CIndicates high temperature for safe operation
Surface Tension @ 100°F49.9 dynes/cmPrevents fluid migration in lubricant applications
Refractive Index @ 25°C1.630Relevant for optical applications

Advanced Materials and Composites

Utilization in Coatings Requiring Durability

The inherent chemical and thermal stability of aromatic ethers suggests the potential for this compound in the formulation of high-performance coatings. While direct research on the "meta" isomer in coatings is not extensively documented, the related compound, Bis(p-phenoxyphenyl)ether (the para-isomer), is noted for its suitability in coatings designed for durability under extreme conditions. smolecule.com The properties of polyphenyl ethers, such as high thermal and oxidative stability, contribute to the development of coatings that can withstand harsh environments. smolecule.com The rigid aromatic structure of this compound would be expected to contribute to a hard, durable finish, a desirable characteristic for protective coatings in demanding industrial applications. Further research is needed to fully characterize the performance of this compound in coating formulations and to determine its specific advantages in terms of adhesion, chemical resistance, and long-term stability.

Components in High-Temperature Insulation Materials and Electronic Components

This compound and its isomers are considered for applications in high-temperature insulation and electronic components due to their excellent thermal properties. The para-isomer, Bis(p-phenoxyphenyl)ether, is utilized as a precursor or additive in the synthesis of polyphenyl ether polymers, which are then used in the production of high-temperature insulation materials and electronic components. smolecule.com These polymers are known for their high thermal and oxidative stability, making them suitable for use in environments where high temperatures are a concern. smolecule.com

Additionally, compounds like Bis(p-phenoxyphenyl)ether are employed as flame retardants in electronic components and devices to mitigate fire risks. lookchem.com The high aromatic content of these molecules contributes to their char-forming ability, which is a key mechanism in flame retardancy. While specific studies on the meta-isomer are less common, its structural similarities suggest it would exhibit comparable properties, making it a candidate for similar applications.

Key Properties of Structurally Similar Polyphenyl Ethers for High-Temperature Applications:

PropertySignificance in High-Temperature Applications
High Thermal StabilityResists decomposition at elevated temperatures, maintaining structural integrity.
Oxidative StabilityResists degradation in the presence of oxygen at high temperatures.
Low VolatilityRemains stable and does not evaporate at high operating temperatures. smolecule.com
Chemical ResistanceWithstands exposure to various chemicals without degrading. smolecule.com

Investigations into Polymer Alloys and Compatibilization

The use of specific small molecules like this compound as compatibilizers in polymer alloys is not a widely researched area. However, the broader class of materials containing phenoxy and ether linkages has been investigated for its ability to improve the compatibility of immiscible polymer blends. For instance, poly(hydroxy ether of bisphenol-A), also known as phenoxy resin, has been shown to act as a compatibilizer in blends such as polyamide 6/methyl methacrylate-styrene butadiene graft polymer and poly(1,4-butylene terephthalate). nih.gov

The mechanism of compatibilization often involves interactions between the functional groups of the compatibilizer and the polymers in the blend. In the case of phenoxy resins, the hydroxyl groups can engage in hydrogen bonding or chemical reactions with the other polymer components, leading to improved interfacial adhesion and a more homogeneous blend. nih.gov While this compound lacks the hydroxyl groups of phenoxy resins, the ether linkages can still participate in dipole-dipole interactions, which may have a modest effect on the compatibility of certain polymer systems. However, without specific reactive groups, its efficacy as a compatibilizer is likely to be limited compared to functionalized polymers. Further investigation is required to determine if this compound can effectively reduce interfacial tension and improve the morphology of polymer alloys. kpi.ua

Optical and Electronic Applications

Optical Clarity and Refractive Index Studies

The amorphous nature of many of these polymers contributes to their transparency by preventing light scattering that would occur at the crystalline-amorphous interfaces of semi-crystalline polymers. researchgate.net The incorporation of bulky, non-planar structures can inhibit close chain packing and crystallization, thus enhancing optical clarity. Given the angular, non-linear structure of this compound, it is plausible that its incorporation into a polymer backbone could lead to materials with good optical transparency.

Properties of a Poly(aryl ether ketone) Bearing (4-phenoxyphenyl)triphenylmethane Moieties: researchgate.net

PropertyValue
Tensile Strength78-85 MPa
Tensile Modulus1.9-2.4 GPa
Elongation at Break7-10%
Film QualityTransparent, strong, and flexible

Integration into Photonics Systems

There is currently a lack of specific research on the integration of this compound into photonics systems. Materials for photonic applications typically need to possess a unique combination of properties, including high optical transparency at the operating wavelengths, a specific refractive index, and excellent thermal and environmental stability. While the inherent properties of aromatic ethers suggest good thermal stability, their suitability for photonics would depend on more specific optical characteristics that have not been extensively studied for this particular compound. The potential for Bis(p-phenoxyphenyl)ether to exhibit liquid crystal properties has been suggested, which could be relevant for optical devices, but this requires further investigation. smolecule.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. semanticscholar.orgjetir.org The forces responsible for the spatial organization in these systems are intermolecular, and the properties of the resulting assemblies are different from the individual components. semanticscholar.org Key concepts in this field include molecular recognition, self-assembly, and host-guest chemistry, where crown ethers have historically played a significant role. nih.govjetir.org

The design of supramolecular polymers often utilizes the specific and reversible interactions of host-guest systems, with crown ethers being a foundational class of host molecules. nih.govrsc.org These macrocyclic polyethers can form stable complexes with various guest species, particularly metal cations and organic ammonium (B1175870) salts, through non-covalent interactions. jetir.orgnih.gov This molecular recognition capability is harnessed to link monomeric units, forming long polymer-like chains. rsc.org

The general strategy for constructing crown ether-based supramolecular polymers involves bifunctional monomers containing a crown ether recognition site and a complementary guest moiety. The association of these units leads to the formation of a polymer chain. Alternatively, monomers containing two crown ether units can be linked by a bifunctional guest molecule, or vice versa. The topology and properties of the resulting supramolecular polymer are dictated by the nature of the host and guest, their binding affinity, and the geometry of the monomer units. nih.gov

Table 1: Examples of Host-Guest Pairs in Supramolecular Polymer Construction

Host (Crown Ether Derivative)GuestResulting Supramolecular Structure
Dibenzo-24-crown-8Dibenzylammonium ionLinear supramolecular polymer
Benzo-21-crown-7Paraquat derivative semanticscholar.orgRotaxane-based polymer
Bis(p-phenylene)-34-crown-10Diquat derivativeCross-linked supramolecular network

This table presents illustrative examples of commonly used host-guest systems in the construction of supramolecular polymers and does not imply the direct use of this compound in these specific examples.

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. In the context of crown ethers, this involves the specific fit between the size of the crown ether's cavity and the diameter of the guest ion or molecule, as well as electrostatic and hydrogen bonding interactions. jetir.org The study of these recognition events is crucial for understanding and designing self-assembling systems. semanticscholar.org

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov In crown ether-based systems, the molecular recognition between the host and guest drives the self-assembly process, leading to the formation of supramolecular architectures such as polymers, gels, and vesicles. rsc.org The investigation of these processes often employs techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to characterize the structure and dynamics of the assembled species.

While the specific compound this compound is not prominently featured in the literature concerning the design and investigation of these particular supramolecular systems, the principles outlined above form the basis of research in this area of materials science. The flexible ether linkages in this compound are a common structural motif in high-performance polymers, but its direct incorporation into self-assembling crown ether systems for supramolecular applications remains a specialized and less-explored area.

Derivatives and Structure Property Relationships in Advanced Materials

Synthesis of Functionalized Bis(m-phenoxyphenyl)ether Derivatives

The synthesis of functionalized this compound derivatives is pivotal for expanding their application in high-performance materials. Methodologies targeting side-chain and end-group modifications, as well as the introduction of halogenated moieties, allow for precise control over the final properties of the resulting polymers.

The functionalization of this compound can be achieved by introducing reactive groups onto the aromatic rings (side-chain functionalization) or at the termini of oligomers or polymers (end-group functionalization). These modifications are instrumental in creating materials with enhanced processability, reactivity for cross-linking, or specific interfacial properties.

One notable example of end-group functionalization is the synthesis of bisepoxyethyl derivatives of phenyl ether. dtic.mil This process typically involves a Friedel-Crafts acylation followed by reaction with a Grignard reagent and subsequent epoxidation. Such epoxy-functionalized oligomers can serve as reactive components in thermosetting resins, leading to highly cross-linked networks with superior thermal and mechanical properties. The general synthetic approach for such functionalization often involves classical methods like the Ullmann ether synthesis to create the polyether backbone, followed by specific reactions to introduce the desired functional groups. smolecule.com

End-capping of bisphenol polyether oligomers is another crucial technique where the terminal phenolic hydroxyl groups are reacted with a capping agent. googleapis.com This allows for the introduction of a wide array of functionalities, including vinyl, (meth)acrylic, and benzoxazine (B1645224) groups, which can undergo subsequent polymerization or cross-linking reactions. googleapis.com For instance, reacting a hydroxy-terminated bisphenol polyether oligomer with a vinyl benzyl (B1604629) halide can introduce a vinyl benzyl ether end group. googleapis.com

The phenoxyphenyl groups themselves offer reactive sites for further functionalization through various organic reactions, enabling the use of bis(p-phenoxyphenyl) ether and its meta-isomer as building blocks for more complex organic molecules. smolecule.com

The incorporation of halogen atoms, particularly fluorine, into the structure of this compound is a powerful strategy for tuning material properties. Halogenation can significantly enhance flame retardancy, thermal stability, and dielectric performance, while also influencing solubility and processability.

The synthesis of halogenated derivatives can be approached by using halogenated precursors in the initial polymerization or by post-polymerization halogenation. For instance, fluorinated poly(aryl ether)s can be synthesized through nucleophilic aromatic substitution reactions using fluorinated monomers. The introduction of fluorine can lower the dielectric constant and improve the thermal stability of the resulting polymers.

While direct halogenation of this compound is not extensively detailed in readily available literature, the principles can be inferred from the synthesis of other halogenated aromatic polymers. For example, the synthesis of poly(aryl ether ketone)s (PAEKs) has been modified by incorporating halogenated monomers to enhance specific properties. mdpi.com The introduction of hexafluoropropylidene groups into the PAEK backbone, for instance, leads to an increase in gas permeability due to a higher fractional free volume. nih.gov

The following table summarizes the effect of different functional groups on the properties of poly(aryl ether)-based materials, providing a basis for understanding the potential impact of similar modifications on a this compound backbone.

Functional GroupMethod of IntroductionEffect on Properties
Epoxy (end-group)Friedel-Crafts acylation, Grignard reaction, epoxidationEnables cross-linking, enhances thermal and mechanical properties of thermosets.
Vinyl (end-group)Reaction with vinyl benzyl halideProvides sites for polymerization and cross-linking.
Halogens (e.g., Fluorine)Use of halogenated monomers in polymerizationImproves flame retardancy, thermal stability, and dielectric properties; can increase solubility.

Influence of Structural Modifications on Material Performance Parameters

The performance of materials derived from this compound is intricately linked to their molecular architecture. Modifications to the aryl ring substitution patterns and the incorporation of flexible or bulky groups can have a profound impact on key material properties.

The substitution pattern on the aromatic rings—specifically, the use of meta versus para linkages—plays a critical role in determining the physical and mechanical properties of the resulting polymers. The geometry of the polymer backbone is significantly affected by the position of the ether linkages.

Para-substituted polymers tend to have a more linear and rigid chain structure. This linearity facilitates closer chain packing and can lead to higher crystallinity, resulting in materials with higher melting points, better mechanical strength, and enhanced solvent resistance. However, this rigidity can also lead to lower solubility and processability.

The following interactive table illustrates the general influence of meta versus para substitution on the properties of aromatic polymers.

Propertymeta-Substitutionpara-Substitution
Chain ConformationKinked, less orderedLinear, more rigid
CrystallinityGenerally amorphousCan be semi-crystalline
Glass Transition Temperature (Tg)LowerHigher
SolubilityHigherLower
ProcessabilityGenerally betterMore challenging

The incorporation of flexible linkages and bulky side groups into the polymer backbone provides another avenue for tailoring material properties.

Flexible Linkages: Ether linkages (–O–) are inherently flexible and can increase the segmental rotation of the polymer chain. nih.gov This increased flexibility generally leads to improved solubility and processability. nih.gov However, an excess of flexible linkages can potentially lower the glass transition temperature and thermo-oxidative stability of the material. nih.gov The balance between rigidity and flexibility is therefore crucial in designing high-performance polymers. For instance, in polyimides, the presence of ether linkages enhances solubility without significantly compromising thermal stability. nih.gov

Bulky Groups: The introduction of bulky side groups can have a significant impact on polymer properties by increasing the distance between polymer chains and hindering close packing. This leads to an increase in the fractional free volume and can improve solubility and processability. nih.gov Bulky groups can also increase the glass transition temperature by restricting the rotational mobility of the polymer backbone. nih.gov For instance, the incorporation of bulky, polycyclic aryl groups in the side chain of polyimides has been shown to result in an elevated glass transition temperature and good thermal and mechanical properties, coupled with better solubility in organic solvents. nih.gov

Rational Design Principles for Novel Phenyl Ether-Based Materials

The development of new phenyl ether-based materials with specific performance characteristics is increasingly guided by rational design principles. These principles are based on establishing clear structure-property relationships, often aided by computational modeling and data-driven approaches.

A key aspect of rational design is understanding how molecular-level features translate to macroscopic properties. For example, to design a poly(aryl ether) with a high glass transition temperature (Tg), one would select monomers that lead to a rigid polymer backbone with restricted segmental motion. bohrium.com This can be achieved by incorporating bulky, rigid aromatic units and minimizing the number of flexible ether linkages.

The "polymer genome" approach is a data-driven method that has been successfully applied to the rational design of poly(aryl ether)s. bohrium.com This approach uses machine learning models to predict the properties of new polymers based on the chemical structures of their monomers. bohrium.com By analyzing large datasets of existing polymers, this method can identify molecular fragments and physicochemical descriptors that are favorable for achieving a desired property, such as a high Tg. bohrium.com This allows for the in-silico screening of a vast number of potential polymer structures, significantly accelerating the discovery of new high-performance materials. bohrium.com

Quantitative structure-property relationship (QSPR) models offer another powerful tool for the rational design of polymers. nih.gov These models use molecular descriptors derived from computational chemistry to create empirical equations that can predict the properties of polymers. nih.gov For poly(aryl ether)s, QSPR models have been developed to predict properties like the glass transition temperature, enabling the design of new polymers with targeted thermal characteristics. nih.gov

In essence, the rational design of novel phenyl ether-based materials involves a synergistic approach that combines chemical intuition with advanced computational tools. By understanding the fundamental relationships between molecular structure and material properties, scientists can systematically design and synthesize new materials that meet the demanding requirements of advanced applications.

Establishing Structure-Performance Correlations in Polymeric Systems

The incorporation of the this compound moiety into the backbones of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs), establishes a direct and critical correlation between the compound's molecular structure and the final material's bulk properties and performance characteristics. The unique architecture of this compound, characterized by a sequence of aromatic rings interconnected by flexible ether linkages, imparts a desirable combination of thermal stability, mechanical robustness, and processability to the resulting polymers.

The aromatic rings are the primary contributors to the high thermal and oxidative stability of the polymer, providing rigidity and strength. The ether bonds, however, introduce a degree of rotational freedom into the polymer chain. This intramolecular flexibility lowers the polymer's melt viscosity and can enhance solubility, making these materials more amenable to processing techniques like injection molding and solution casting compared to more rigid polymer structures. google.com

Detailed research on PAEKs derived from monomers containing bulky phenoxyphenyl side groups further elucidates these structure-property relationships. For instance, new PAEKs synthesized from a bisphenol monomer bearing a (4-phenoxyphenyl)triphenylmethane moiety resulted in polymers that are entirely amorphous. researchgate.net These amorphous polymers exhibit high glass transition temperatures (Tg) ranging from 174°C to 196°C and outstanding thermal stability, with temperatures for 5% weight loss exceeding 500°C. researchgate.net Furthermore, these polymers form strong, transparent, and flexible films with excellent mechanical properties. researchgate.net The presence of the bulky, pendent phenoxyphenyl-containing group enhances the solubility of the polymers in a range of polar aprotic solvents, a direct consequence of the disrupted chain packing. researchgate.net

The following table summarizes the properties of these advanced PAEKs, illustrating the performance achievable by incorporating phenoxyphenyl-type structures.

Polymer IDGlass Transition Temperature (Tg)5% Weight Loss Temperature (TGA)Tensile StrengthSolubility
PAEK-1196°C>500°C85 MPaSoluble in NMP, DMAc, Chloroform
PAEK-2185°C>500°C81 MPaSoluble in NMP, DMAc, Chloroform
PAEK-3174°C>500°C78 MPaSoluble in NMP, DMAc, Chloroform, THF

Data derived from research on PAEKs with (4-phenoxyphenyl)triphenylmethane moieties, demonstrating the typical performance enhancements gained from incorporating phenoxyphenyl structures. researchgate.net

Tailoring Molecular Architecture for Targeted Applications

The inherent properties of polymers containing the this compound structural unit can be precisely tuned by strategically modifying the molecular architecture. This tailoring allows for the development of advanced materials optimized for specific, demanding applications, ranging from low-dielectric electronics to aerospace components. mdpi.comsemanticscholar.org

Copolymerization offers another powerful tool for architectural control. By blending the this compound-containing monomer with other monomers, a wide range of properties can be achieved. For instance, creating block copolymers with both hydrophobic segments (like polyphenylene ether) and hydrophilic segments can produce amphiphilic materials. mdpi.com These materials are valuable as compatibilizers in polymer alloys, enhancing the interfacial adhesion between dissimilar polymers, such as polyphenylene ether (PPE) and polyesters. mdpi.comasahi-kasei-plastics.com This approach is used to create modified PPE resins with improved toughness, thermal performance, and lower moisture absorption for automotive and electronic components. asahi-kasei-plastics.com

Furthermore, the polymer architecture can be modified to create thermosetting systems . While polymers based on this compound are typically thermoplastic, their chain ends can be functionalized with reactive groups, such as ethynyl (B1212043) or vinylbenzyl moieties. researchgate.net Upon heating, these end-groups can undergo cross-linking reactions, transforming the linear polymer into a rigid, three-dimensional network. researchgate.net This process dramatically improves the material's solvent resistance and dimensional stability at elevated temperatures, making it suitable for use in high-performance composites and adhesives.

The following table summarizes how different architectural modifications can be used to target specific application properties.

Architectural ModificationMechanismTargeted PropertyPotential Application
Introduction of Fluorine Groups (-CF3)Increases free volume, reduces polarizabilityLow Dielectric Constant & Loss5G Communications, Microelectronics semanticscholar.org
Copolymerization (e.g., with hydrophilic blocks)Creates amphiphilic block copolymersImproved Alloy CompatibilityPolymer Blends, Compatibilizers mdpi.comasahi-kasei-plastics.com
Functionalization of Chain Ends (e.g., with ethynyl groups)Enables thermal cross-linkingEnhanced Solvent Resistance & Thermal StabilityHigh-Temperature Adhesives, Composites researchgate.net
Introduction of Bulky Side GroupsDisrupts chain packing, increases free volumeEnhanced Solubility, Amorphous MorphologySolution-Cast Films, Coatings researchgate.net

By employing these and other synthetic strategies, the molecular structure of polymers derived from this compound can be meticulously engineered to meet the precise performance demands of a wide array of advanced technological applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of diaryl ethers, often relying on methods like the Ullmann condensation, is effective but can require harsh reaction conditions, including high temperatures and the use of copper catalysts. organic-chemistry.org Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.

Green chemistry principles are being applied to devise novel synthetic strategies for diaryl ethers. These include the exploration of catalyst-free methods, such as microwave-assisted direct coupling of phenols with electron-deficient aryl halides. organic-chemistry.org Additionally, advancements in catalysis are leading to the use of more efficient and environmentally benign catalysts. For instance, copper-catalyzed Ullmann-type reactions can now be performed at lower temperatures with the assistance of ligands like N,N-dimethylglycine. organic-chemistry.org

Furthermore, research into transition-metal-free synthesis using reagents like o-silylaryl triflates in the presence of cesium fluoride (B91410) presents a milder and more efficient alternative for the O-arylation of phenols. organic-chemistry.org The development of these greener synthetic pathways will be crucial for the large-scale and sustainable production of bis(m-phenoxyphenyl)ether and its derivatives.

Exploration of Advanced Characterization Techniques for Complex Assemblies

Understanding the structure and properties of complex assemblies of this compound at the micro and nanoscale is essential for its application in advanced materials. Future research will increasingly rely on sophisticated characterization techniques to probe these assemblies.

Microscopy techniques have evolved significantly, moving beyond traditional optical microscopy. Advanced methods like scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are now indispensable for analyzing the morphology of materials at high resolution. nih.gov For organic molecules, the combination of scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) offers the remarkable ability to directly observe molecular structures with atomic resolution. mpg.de These techniques can provide invaluable insights into how this compound molecules arrange themselves in thin films and other complex structures.

In addition to microscopy, scattering techniques are powerful tools for understanding material structure over a range of length scales. Small-angle neutron scattering (SANS) is particularly well-suited for studying the structure and molecular motion in soft matter systems like polymers. frontiersin.orgpolymerphysics.net By analyzing how neutrons are scattered by a material, researchers can gain information about the size, shape, and arrangement of molecular chains and assemblies. polymerphysics.net

The table below summarizes some of the advanced characterization techniques applicable to the study of this compound assemblies.

TechniqueInformation Obtained
Scanning Electron Microscopy (SEM)Surface topography and composition
Transmission Electron Microscopy (TEM)Internal structure and morphology
Atomic Force Microscopy (AFM)High-resolution topographic images and mechanical properties
Scanning Tunneling Microscopy (STM)Atomic-scale electronic characterization of conductive surfaces
Small-Angle Neutron Scattering (SANS)Size, shape, and arrangement of molecular assemblies

Integration of Machine Learning and AI in Computational Design and Prediction

The vast chemical space of possible polymer structures presents a significant challenge for the traditional, trial-and-error approach to materials discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and development of new materials based on this compound.

By training on large datasets of known polymers and their properties, ML models can learn the complex relationships between molecular structure and material performance. medium.com This predictive capability allows researchers to screen vast virtual libraries of potential polymer structures and identify promising candidates with desired properties, such as high thermal stability or specific mechanical characteristics, before they are synthesized in the lab. medium.com This significantly reduces the time and cost associated with materials development.

The "polymer genome" approach is a data-driven method that has been successfully used for the rational design of poly(aryl ether)s (PAEs) with high glass transition temperatures. bohrium.com This approach uses ML models to identify molecular fragments and physicochemical descriptors that are favorable for achieving specific properties. bohrium.com Such computational tools can guide the design of novel polymers derived from this compound with tailored functionalities.

The workflow for ML-driven design of polymers generally involves:

Data Collection: Assembling a large dataset of polymer structures and their experimentally determined properties.

Model Training: Using the dataset to train an ML algorithm to recognize structure-property relationships.

Prediction: Employing the trained model to predict the properties of new, unsynthesized polymer structures.

Inverse Design: Utilizing generative models or optimization algorithms to design new polymer structures with specific target properties. azom.com

Discovery of New Applications in Emerging Technologies (non-medical)

The excellent thermal stability, chemical resistance, and mechanical properties of polymers derived from this compound make them suitable for a range of demanding applications. Future research is poised to uncover new uses for these materials in emerging, non-medical technologies.

In the aerospace industry , there is a continuous demand for lightweight materials that can withstand extreme conditions. Poly(aryl ether ketone) (PAEK) composites are already being explored for use in large, primary load-bearing structures in aircraft. mdpi.com The inherent properties of this compound-based polymers make them attractive candidates for components in aerospace applications, contributing to improved fuel efficiency and performance. aipprecision.com

In the field of electronics , the development of high-speed communication networks requires materials with low dielectric constants and low dielectric loss. rsc.org Fluorinated poly(aryl ether)s have shown promise in this area due to their excellent dielectric properties. rsc.org Research into modifying the structure of this compound could lead to new dielectric materials for advanced electronic applications.

Energy storage is another promising area. Polymer-based nanocomposites are being investigated for their potential in high-energy-density dielectric capacitors. mdpi.com Poly(arylene ether nitrile) (PEN), a related class of polymers, exhibits high thermal stability and desirable dielectric properties for energy storage applications. mdpi.comresearchgate.net This suggests that this compound could serve as a foundational component for new energy storage materials.

Fundamental Studies on Intermolecular Interactions and Material Behavior at the Nanoscale

A deeper understanding of the fundamental intermolecular interactions and nanoscale behavior of this compound is crucial for designing next-generation materials. Advanced computational and experimental techniques are enabling researchers to probe these phenomena with unprecedented detail.

Molecular dynamics (MD) simulations have become an indispensable tool for studying the behavior of molecular systems at the atomic scale. sciencepg.com By simulating the movements and interactions of individual atoms and molecules over time, MD can provide insights into reaction mechanisms, the influence of solvents, and the self-assembly of molecules into larger structures. sciencepg.com For this compound, MD simulations can elucidate how its conformational flexibility and intermolecular forces govern the properties of the resulting materials. benthamdirect.comsemanticscholar.org

Experimentally, scanning probe microscopy techniques like STM are being used to study supramolecular self-assembly on surfaces with remarkable precision. rsc.org These techniques allow for the in-situ observation of dynamic processes at the liquid-solid interface, revealing how molecules organize into complex networks. rsc.org Such studies on this compound can provide a fundamental understanding of its self-assembly behavior, which is critical for applications in nanotechnology and surface engineering.

The combination of advanced computational modeling and high-resolution experimental techniques will continue to unravel the intricate details of how this compound behaves at the nanoscale, paving the way for the rational design of materials with precisely controlled properties.

Q & A

Basic: What are the standard methods for synthesizing Bis(m-phenoxyphenyl)ether, and how can its purity be validated?

Methodological Answer:
this compound is typically synthesized via Ullmann coupling or nucleophilic aromatic substitution, using m-bromophenol derivatives and a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux . Post-synthesis, purity validation involves:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing aromatic proton splitting patterns and ether linkage peaks (δ 6.8–7.4 ppm for aryl protons).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).
  • Elemental Analysis : Verify carbon, hydrogen, and oxygen percentages within ±0.3% of theoretical values .

Basic: Which analytical techniques are most effective for identifying this compound in environmental or biological matrices?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound with trimethylsilyl (TMS) agents to enhance volatility. Monitor characteristic fragments (e.g., m/z 214 for the phenoxy group) .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with electrospray ionization (ESI) in negative mode for high sensitivity in aqueous samples .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ether C-O-C stretching vibrations (~1250 cm⁻¹) and aryl C-H bending (~800 cm⁻¹) .

Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer:
Contradictions often arise from variations in experimental conditions (e.g., temperature, solvent purity). To address this:

  • Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) for the compound and solvents (e.g., acetone, dichlorobenzene) to predict compatibility .
  • Cloud-Point Titration : Determine solubility thresholds by titrating the compound into solvents until turbidity occurs.
  • Molecular Dynamics Simulations : Model solvent interactions using software like Gaussian or COSMOtherm to validate empirical data .

Advanced: How to design a study investigating metal coordination complexes of this compound?

Methodological Answer:

  • Ligand Selection : Use this compound as a bidentate ligand. Test coordination with transition metals (e.g., Zn(II), Cu(II)) in non-aqueous solvents (e.g., THF) .
  • Spectroscopic Characterization :
    • UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu(II) complexes at ~600–800 nm).
    • Electron Paramagnetic Resonance (EPR) : Assess paramagnetic behavior in Cu(II) or Fe(II) complexes.
  • Stability Constants : Determine via potentiometric titrations in inert atmospheres to avoid oxidation .

Advanced: What experimental approaches are recommended to elucidate the toxicological mechanisms of this compound?

Methodological Answer:

  • In Vitro Models : Use human bronchial epithelial cells (BEAS-2B) to assess genotoxicity via comet assays or γ-H2AX foci quantification .
  • In Vivo Carcinogenicity : Expose rodent models (e.g., Sprague-Dawley rats) via inhalation (0.001–0.01 ppm) and monitor lung tumor incidence over 24 months .
  • Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylated derivatives) using LC-QTOF-MS and compare to known carcinogens like bis(chloromethyl)ether .

Methodological: How to ensure reproducibility in synthesizing this compound derivatives for collaborative studies?

Methodological Answer:

  • Detailed Protocols : Document reaction parameters (e.g., stoichiometry, reflux time) and solvent purification methods (e.g., molecular sieves for DMF).
  • Reference Standards : Include internal standards (e.g., deuterated analogs) in NMR and MS analyses.
  • Data Sharing : Use platforms like Zenodo to share raw chromatograms, spectral data, and crystallographic files (if applicable) .

Advanced: What computational strategies can predict the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ether linkages to predict hydrolytic stability.
  • Quantitative Structure-Activity Relationship (QSAR) : Model biodegradation rates using EPI Suite or TEST software.
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic sites .

Advanced: How to analyze conflicting spectroscopic data in structural studies of this compound derivatives?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to resolve discrepancies.
  • Dynamic NMR (DNMR) : Investigate conformational flexibility (e.g., hindered rotation of aryl groups) causing split signals.
  • Theoretical Calculations : Compare experimental IR/Raman spectra with DFT-simulated spectra (e.g., using B3LYP/6-31G*) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.